molecular formula C19H16ClN3O2 B2784718 7-Chloro-5-methyl-2-(2-(quinolin-2-YL)ethyl)-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine-1,6(5H)-dione CAS No. 1628618-33-6

7-Chloro-5-methyl-2-(2-(quinolin-2-YL)ethyl)-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine-1,6(5H)-dione

Cat. No. B2784718
M. Wt: 353.81
InChI Key: REHSVUHFOKOGRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09163019B2

Procedure details

TEA (4.18 ml, 30.0 mmol) and 2-quinolin-2-yl-ethanamine (1.89 g, 11 mmol, see Example a1)) were each rapidly added in sequence to a suspension of 1-methyl-2-oxo-1,2-dihydro-3-chloro-4-methoxycarbonyl-5-chloromethyl-pyridine (2.5 g, 10.00 mmol, see compound (6) of Example b1.5)) in EtOH (10 ml). The reaction was heated in a microwave at about 80° C. for about 20 min. The reaction was cooled to r.t. and the mixture was filtered and washed with a little EtOH to afford the title compound (1.35 g, 38.2% yield). MS (ESI+): m/e 418 (M+H)+, Rt:1.67 min; 1H-NMR (400 MHz, CDCl3): δ=3.28 (t, J=7.2 Hz, 2H); 3.53 (s, 3H); 3.97 (t, J=7.2 Hz, 2H); 4.31 (s, 2H); 7.49 (d, J=8.4 Hz, 1H); 7.56 (t, J=7.3 Hz, 1H); 7.73 (t, J=7.6 Hz, 1H); 7.92-7.95 (m, 2H); 7.98 (s, 1H); 8.30 (d, J=8.4 Hz, 1H).
[Compound]
Name
TEA
Quantity
4.18 mL
Type
reactant
Reaction Step One
Quantity
1.89 g
Type
reactant
Reaction Step Two
Name
1-methyl-2-oxo-1,2-dihydro-3-chloro-4-methoxycarbonyl-5-chloromethyl-pyridine
Quantity
2.5 g
Type
reactant
Reaction Step Three
Name
compound ( 6 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five
Yield
38.2%

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[CH2:11][CH2:12][NH2:13].[CH3:14][N:15]1[CH:20]=[C:19]([CH2:21]Cl)[C:18]([C:23](OC)=[O:24])=[C:17]([Cl:27])[C:16]1=[O:28]>CCO>[Cl:27][C:17]1[C:16](=[O:28])[N:15]([CH3:14])[CH:20]=[C:19]2[CH2:21][N:13]([CH2:12][CH2:11][C:2]3[CH:3]=[CH:4][C:5]4[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=4)[N:1]=3)[C:23](=[O:24])[C:18]=12

Inputs

Step One
Name
TEA
Quantity
4.18 mL
Type
reactant
Smiles
Step Two
Name
Quantity
1.89 g
Type
reactant
Smiles
N1=C(C=CC2=CC=CC=C12)CCN
Step Three
Name
1-methyl-2-oxo-1,2-dihydro-3-chloro-4-methoxycarbonyl-5-chloromethyl-pyridine
Quantity
2.5 g
Type
reactant
Smiles
CN1C(C(=C(C(=C1)CCl)C(=O)OC)Cl)=O
Step Four
Name
compound ( 6 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(C(=C(C(=C1)CCl)C(=O)OC)Cl)=O
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to r.t.
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
WASH
Type
WASH
Details
washed with a little EtOH

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2C(=CN(C1=O)C)CN(C2=O)CCC2=NC1=CC=CC=C1C=C2
Measurements
Type Value Analysis
AMOUNT: MASS 1.35 g
YIELD: PERCENTYIELD 38.2%
YIELD: CALCULATEDPERCENTYIELD 38.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.